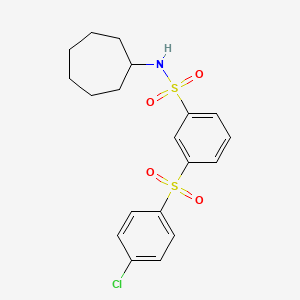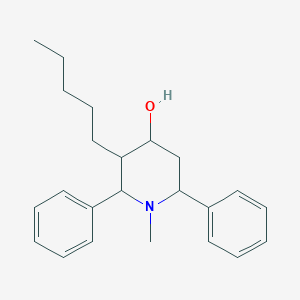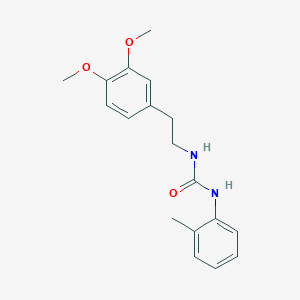
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide is a chemical compound with the molecular formula C19H22ClNO4S2. It has an average mass of 427.965 Da and a monoisotopic mass of 427.067871 Da . This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cycloheptylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, making this compound a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a sulfonamide group and a chlorophenyl ring but differs in its core structure.
4-(3-chloro-4-{[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic]amino}phenyl)sulfonyl-N,N-dimethylbenzamide: Another sulfonamide derivative with different substituents and a distinct mechanism of action.
Uniqueness
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide is unique due to its specific combination of a chlorophenyl group and a cycloheptyl sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-cycloheptylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S2/c20-15-10-12-17(13-11-15)26(22,23)18-8-5-9-19(14-18)27(24,25)21-16-6-3-1-2-4-7-16/h5,8-14,16,21H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZWSPLALTYLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]triazol-4-yl]-N-methylmethanamine](/img/structure/B5172239.png)

![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![5-(3-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-triazine](/img/structure/B5172262.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B5172270.png)


![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B5172291.png)

![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)


![Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5172336.png)

